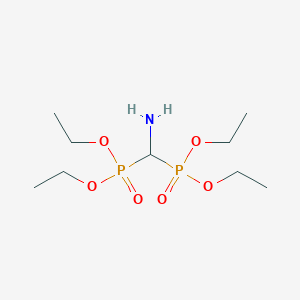
2,3-Difluoro-4-methylbenzyl bromide
Overview
Description
2,3-Difluoro-4-methylbenzyl bromide (DFMBB) is a halogenated organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a colorless liquid with a boiling point of 95°C and a melting point of -37°C. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, natural products, and other specialty chemicals.
Scientific Research Applications
Novel Brominated Flame Retardants
Research indicates an increasing application of novel brominated flame retardants (NBFRs) across various domains, necessitating further study on their occurrence, environmental fate, and toxicity. There's a significant knowledge gap for numerous NBFRs, highlighting the need for comprehensive monitoring programs and optimized analytical methods to encompass all NBFRs. This suggests a demand for research into compounds like "2,3-Difluoro-4-methylbenzyl bromide" for potential use as flame retardants (Zuiderveen, Slootweg, & de Boer, 2020).
Regioselectivity in Bromination Reactions
A study exploring the regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, including the use of N-bromosuccinimide, might offer insights into the chemical behavior and potential applications of "this compound" in synthetic chemistry. Understanding the regioselectivity and reaction mechanisms of bromination can aid in the development of new brominated compounds for various applications (Thapa, Brown, Balestri, & Taylor, 2014).
Environmental Impact of Brominated Compounds
The environmental concentrations, fate, and toxicological impacts of brominated compounds, including flame retardants and their degradation products, are critical areas of research. Studies have highlighted the widespread distribution of these compounds and their potential toxicity, underscoring the importance of monitoring their levels in various environmental matrices. This context is essential when considering the environmental implications of synthesizing and using compounds like "this compound" (Koch & Sures, 2018).
Synthesis and Applications in Organic Chemistry
The practical synthesis and applications of related brominated compounds in organic chemistry, such as the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, may provide parallels to the potential synthetic utility and applications of "this compound" in the development of new chemical entities or materials (Qiu, Gu, Zhang, & Xu, 2009).
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . This compound is often used in organic synthesis, where it can react with a variety of nucleophiles at the benzylic position .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In an SN2 type mechanism, the nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-methylbenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It is known to interact with enzymes and proteins through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive and can be replaced by nucleophiles such as thiols, amines, and hydroxyl groups present in biomolecules. This reactivity allows it to form covalent bonds with enzymes and proteins, potentially altering their activity and function .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by modifying key signaling proteins. For example, it can inhibit the activity of certain kinases by covalently binding to their active sites. This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound is susceptible to nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This interaction can result in the inhibition or activation of enzymes, depending on the nature of the nucleophile and the enzyme involved. For instance, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can degrade when exposed to light or heat. Over time, the degradation products can accumulate and potentially affect cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it can induce toxic effects such as liver damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, potentially causing oxidative damage. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can affect its bioavailability and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the mitochondria, endoplasmic reticulum, and nucleus. Post-translational modifications and targeting signals can direct the compound to these compartments, where it can exert its effects on cellular function .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOYZMZHWXAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378912 | |
| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-43-3 | |
| Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-43-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)
![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)






